

Physical and chemical properties of alpha-Phenyl-2-pyridinemethanol

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Compound of Interest

Compound Name: *Phenyl(pyridin-2-yl)methanol*

Cat. No.: *B192787*

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An In-depth Technical Guide to alpha-Phenyl-2-pyridinemethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Phenyl-2-pyridinemethanol, also known by its IUPAC name **phenyl(pyridin-2-yl)methanol**, is a heterocyclic alcohol of significant interest in synthetic and medicinal chemistry.[1] It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds.[2] Notably, it is a known impurity of the antihistamine Carbinoxamine and a key precursor in the synthesis of Bepotastine, a non-sedating H1-antagonist with anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its role in drug development.

Chemical and Physical Properties

The fundamental properties of alpha-Phenyl-2-pyridinemethanol are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

Identifiers and General Properties

Property	Value	Reference
CAS Number	14159-57-0	[1][3][4][5]
Molecular Formula	C ₁₂ H ₁₁ NO	[1][3][4]
Molecular Weight	185.22 g/mol	[1][3][4][6]
IUPAC Name	phenyl(pyridin-2-yl)methanol	[1]
SMILES	<chem>OC(c1cccn1)c1ccccc1</chem>	[4][5]
Appearance	White to Orange to Green powder to crystal	[3]

Physicochemical Data

Property	Value	Conditions / Notes	Reference
Melting Point	83-84 °C	Recrystallized from hexane/chloroform	[3]
Boiling Point	127-129 °C	at 0.3 Torr	[3]
Density	1.155 ± 0.06 g/cm ³	Predicted	[3]
pKa	12.67 ± 0.20	Predicted	[3]
Solubility	Soluble in Methanol	[3]	

Safety and Handling

Category	Information	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[3]
Precautionary Statements	P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364	[3]
Storage Temperature	2-8°C	

Experimental Protocols

The synthesis of enantiomerically pure alpha-Phenyl-2-pyridinemethanol is critical for its use in chiral drug synthesis. Asymmetric hydrogenation of the corresponding ketone is a common and effective method.

Asymmetric Hydrogenation for (R)- or (S)-alpha-Phenyl-2-pyridinemethanol

This protocol is a generalized procedure based on methodologies described in recent patents for the synthesis of the (R) and (S) enantiomers.[7][8] The choice of chiral ligand determines the resulting stereochemistry.

Objective: To synthesize enantiomerically enriched alpha-Phenyl-2-pyridinemethanol via catalytic hydrogenation.

Materials:

- Phenyl(pyridin-2-yl)methanone (Substrate)
- [Ir(COD)Cl]₂ (Iridium-based pre-catalyst)

- Chiral Ligand (e.g., a chiral phosphine-oxazoline ligand)
- Methanol (Solvent)
- Lithium tert-butoxide (Base)
- Hydrogen Gas (H_2)
- Ethyl Acetate (Extraction solvent)
- Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying agent)
- Argon or Nitrogen (Inert gas)

Procedure:

- Catalyst Preparation:
 - In a reaction flask under an inert atmosphere (Argon), add the chiral ligand (0.025 mmol) and the metal complex $[Ir(COD)Cl]_2$ (0.012 mmol).
 - Add anhydrous methanol (1.5 mL).
 - Stir the mixture at room temperature (25°C) for approximately 30-60 minutes to allow for the formation of the active catalyst complex.[\[7\]](#)[\[8\]](#)
- Hydrogenation Reaction:
 - In a high-pressure autoclave, charge phenyl(pyridin-2-yl)methanone (0.24 mol).
 - Add the pre-formed catalyst solution from Step 1.
 - Add lithium tert-butoxide (12 mmol) and additional methanol (100 mL).[\[7\]](#)[\[8\]](#)
 - Seal the autoclave, purge with hydrogen gas, and then pressurize with H_2 to 3.0-5.0 MPa.
 - Heat the reaction mixture to 40-60°C and stir vigorously for 8-12 hours.[\[7\]](#)[\[8\]](#)
- Work-up and Isolation:

- After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Concentrate the reaction mixture under reduced pressure to remove the methanol.
- Add water to the residue and perform an extraction with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the ethyl acetate under reduced pressure to yield the crude product.
- Purification and Analysis:
 - The crude product can be further purified by column chromatography or recrystallization.
 - The yield, purity (e.g., by GC or HPLC), and enantiomeric excess (e.g., by chiral HPLC) of the final product, (R)- or (S)-**phenyl(pyridin-2-yl)methanol**, should be determined. Reported yields and ee values are typically high (>90%).^{[7][8]}

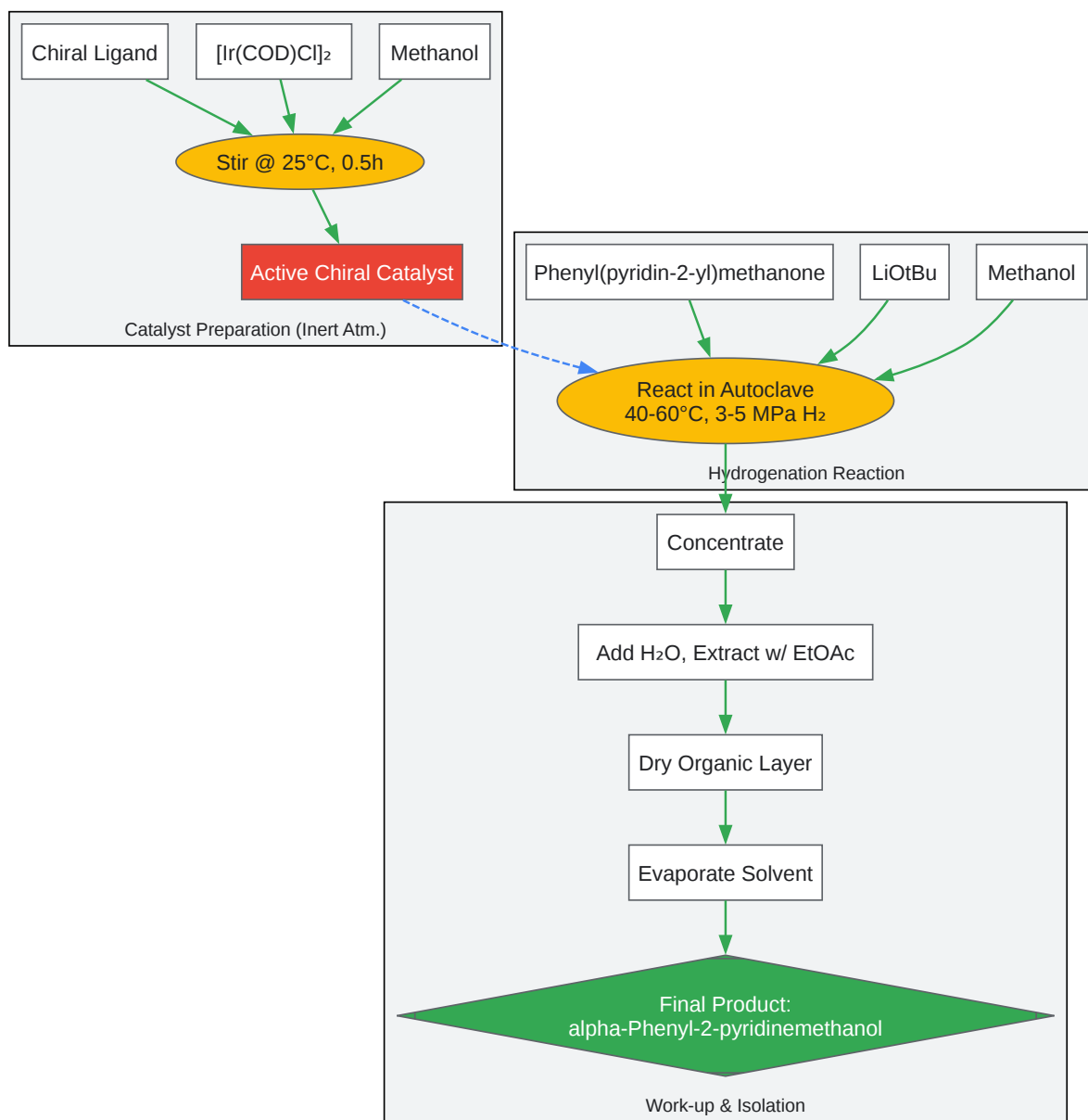


Diagram 1: Asymmetric Hydrogenation Workflow

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Diagram 1: Asymmetric Hydrogenation Workflow

Biological Context and Applications

alpha-Phenyl-2-pyridinemethanol is not primarily known for its direct biological activity but rather as a pivotal intermediate in synthesizing pharmacologically active molecules.

Precursor to Antihistamines

The primary application of this compound in drug development is as a key intermediate. For instance, α -(4-Chlorophenyl)-2-pyridinemethanol, a closely related derivative, is a direct precursor in the synthesis of Bepotastine.[2] Bepotastine is a second-generation histamine H1 antagonist used to treat allergic rhinitis and urticaria. The core structure provided by alpha-phenyl-2-pyridinemethanol is essential for the final drug's interaction with the H1 receptor. Its role as a reagent in the synthesis of Carbinoxamine, another H1 antagonist, is also established.[2][3]

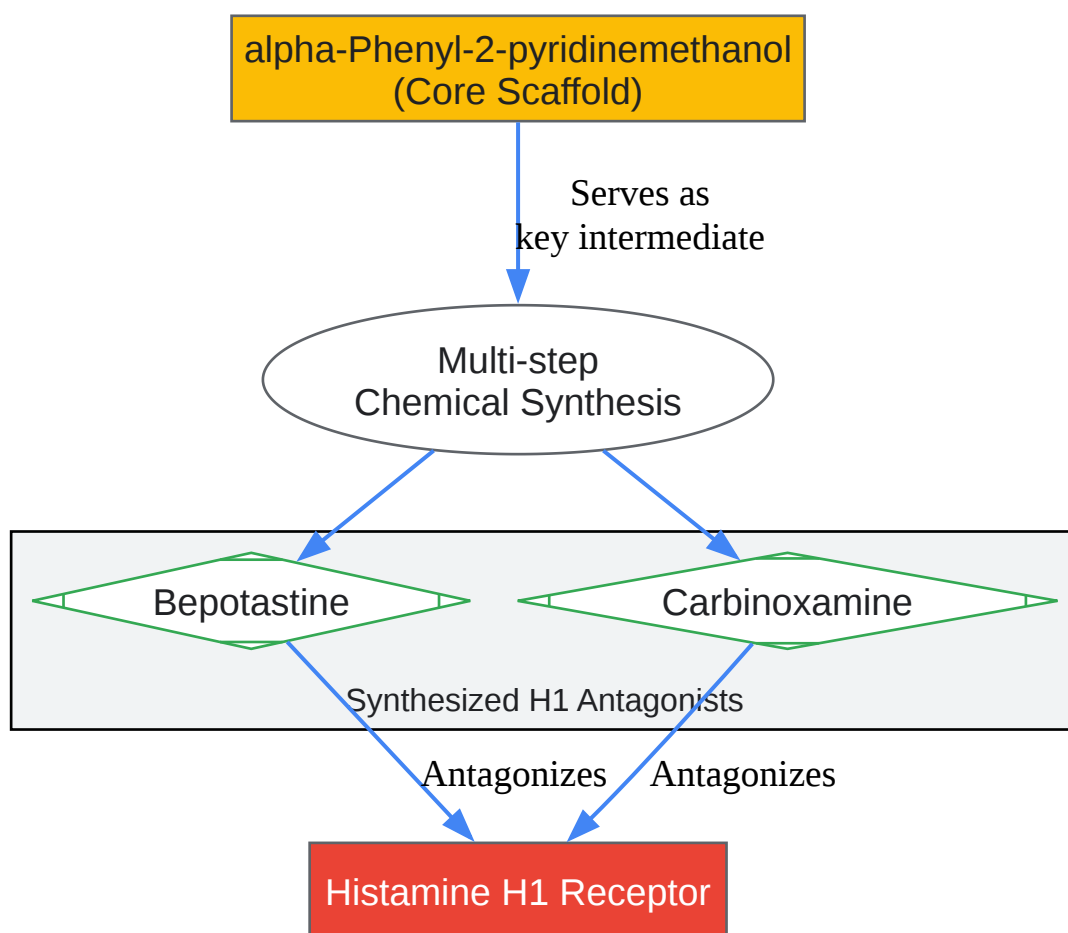


Diagram 2: Role as a Pharmaceutical Intermediate

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Diagram 2: Role as a Pharmaceutical Intermediate

Spectral Data

Full spectral data are crucial for the unambiguous identification and quality control of alpha-Phenyl-2-pyridinemethanol. While raw spectra are available through specialized databases, a summary of expected signals is provided below.

- ^1H NMR: The proton NMR spectrum would characteristically show signals for the aromatic protons on both the phenyl and pyridine rings (typically in the 7.0-8.5 ppm range), a singlet or doublet for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (-OH), the position of which is dependent on solvent and concentration.
- ^{13}C NMR: The carbon NMR would display distinct signals for the 11 unique aromatic carbons and one signal for the aliphatic methine carbon bearing the hydroxyl group.[9]
- FTIR: The infrared spectrum would feature a prominent broad absorption band in the 3200-3400 cm^{-1} region, characteristic of the O-H stretching of the alcohol group. It would also show C-H stretching for the aromatic rings (around 3000-3100 cm^{-1}) and C=C/C=N stretching bands in the 1400-1600 cm^{-1} fingerprint region.[10]

Conclusion

alpha-Phenyl-2-pyridinemethanol is a compound of considerable value to the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, combined with established synthetic routes, make it a reliable building block. Its primary importance lies in its role as a key intermediate in the synthesis of H1 antagonists, highlighting the critical link between fundamental organic chemistry and the development of therapeutic agents. This guide has provided the core technical information required by researchers and developers to effectively utilize this versatile molecule.

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